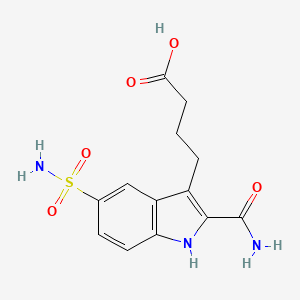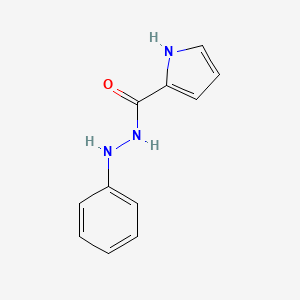
N'-phenyl-1H-pyrrole-2-carbohydrazide
Vue d'ensemble
Description
N'-phenyl-1H-pyrrole-2-carbohydrazide is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis : N'-phenyl-1H-pyrrole-2-carbohydrazide is used as an efficient ligand for copper-catalyzed amination of aryl halides in water, facilitating reactions under microwave irradiation or conventional heating without inert gas protection (Xie et al., 2010). Additionally, it forms part of a ligand-recyclable, environmentally benign heterogeneous catalyst system for Ullmann type C–N coupling (Huang et al., 2018).
Pharmacological Applications : Several studies have explored the analgesic and anti-inflammatory properties of compounds derived from pyrrole carbohydrazides. For example, arylidene 5‐phenyl‐4‐R‐pyrrole‐3‐carbohydrazides showed significant analgesic action in mice and moderate anti-inflammatory effects in rats (Murineddu et al., 2001).
Antimicrobial Properties : Derivatives of pyrrole carbohydrazides have been found to possess antibacterial properties. For instance, 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide derivatives exhibited antibacterial activity (Kostenko et al., 2015).
Inhibitory Effects on Carbon Steel Corrosion : 1H-pyrrole-2,5-dione derivatives, related to this compound, have shown effectiveness as inhibitors of carbon steel corrosion in hydrochloric acid medium, indicating their potential in materials science (Zarrouk et al., 2015).
Potential as Tuberculostatics : Carbohydrazides and hydrazones of pyrrole derivatives have been investigated as potential tuberculostatics, showing inhibitory activity against Mycobacterium tuberculosis (Bijev, 2006).
Propriétés
IUPAC Name |
N'-phenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11(10-7-4-8-12-10)14-13-9-5-2-1-3-6-9/h1-8,12-13H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSGGGKRMVACJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Imidazo[1,5-a]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B8073360.png)




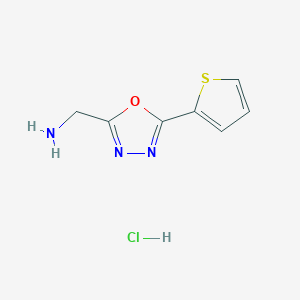

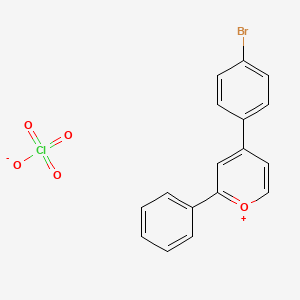
![3-[3-(4-Chlorophenyl)-2,6-dioxopiperidin-3-yl]propanoic acid](/img/structure/B8073422.png)
![4-(2-imidazo[1,2-b]pyridazin-2-ylethylamino)-2H-phthalazin-1-one](/img/structure/B8073426.png)
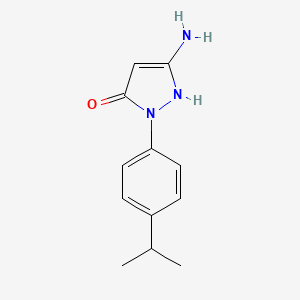
![Ethyl 2-[[2-oxo-2-(2-piperazin-1-ylethylamino)acetyl]amino]benzoate;hydrochloride](/img/structure/B8073443.png)
